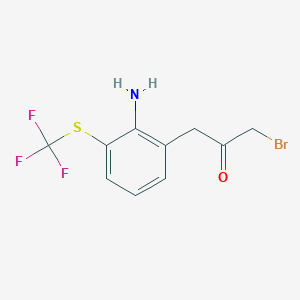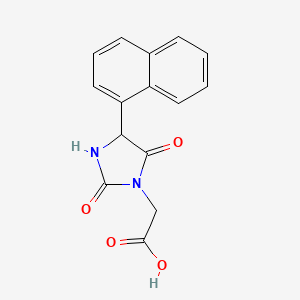![molecular formula C13H10ClF5N2O B14061166 (3-Fluoropyridin-2-yl)-[3-fluoro-4-(trifluoromethoxy)phenyl]methanamine;hydrochloride](/img/structure/B14061166.png)
(3-Fluoropyridin-2-yl)-[3-fluoro-4-(trifluoromethoxy)phenyl]methanamine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Fluoropyridin-2-yl)-[3-fluoro-4-(trifluoromethoxy)phenyl]methanamine;hydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of fluorine atoms, which can significantly influence its chemical behavior and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluoropyridin-2-yl)-[3-fluoro-4-(trifluoromethoxy)phenyl]methanamine;hydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the pyridine and phenyl components, followed by their coupling through a series of reactions that introduce the fluorine atoms and other functional groups. Common reagents used in these reactions include fluorinating agents, catalysts, and solvents that facilitate the desired transformations under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to optimize the production process. These methods not only enhance efficiency but also reduce the environmental impact by minimizing waste and energy consumption.
Analyse Chemischer Reaktionen
Types of Reactions
(3-Fluoropyridin-2-yl)-[3-fluoro-4-(trifluoromethoxy)phenyl]methanamine;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: Fluorine atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated ketones or aldehydes, while reduction could produce fluorinated amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (3-Fluoropyridin-2-yl)-[3-fluoro-4-(trifluoromethoxy)phenyl]methanamine;hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. Its fluorinated structure can enhance binding affinity and selectivity towards specific biological targets, making it a valuable tool in drug discovery and development.
Medicine
In medicine, this compound is investigated for its therapeutic potential. Its ability to modulate biological pathways and molecular targets can lead to the development of new treatments for various diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties can improve the performance of products in fields such as electronics, coatings, and polymers.
Wirkmechanismus
The mechanism of action of (3-Fluoropyridin-2-yl)-[3-fluoro-4-(trifluoromethoxy)phenyl]methanamine;hydrochloride involves its interaction with specific molecular targets. The fluorine atoms in the compound can enhance its binding affinity and specificity towards these targets, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3-Fluoropyridin-2-yl)-[3-fluoro-4-(trifluoromethoxy)phenyl]methanamine
- (3-Fluoropyridin-2-yl)-[3-fluoro-4-(trifluoromethoxy)phenyl]methanamine;hydrobromide
- (3-Fluoropyridin-2-yl)-[3-fluoro-4-(trifluoromethoxy)phenyl]methanamine;hydroiodide
Uniqueness
What sets (3-Fluoropyridin-2-yl)-[3-fluoro-4-(trifluoromethoxy)phenyl]methanamine;hydrochloride apart from similar compounds is its specific combination of fluorine atoms and functional groups. This unique structure can result in distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications.
Eigenschaften
Molekularformel |
C13H10ClF5N2O |
|---|---|
Molekulargewicht |
340.67 g/mol |
IUPAC-Name |
(3-fluoropyridin-2-yl)-[3-fluoro-4-(trifluoromethoxy)phenyl]methanamine;hydrochloride |
InChI |
InChI=1S/C13H9F5N2O.ClH/c14-8-2-1-5-20-12(8)11(19)7-3-4-10(9(15)6-7)21-13(16,17)18;/h1-6,11H,19H2;1H |
InChI-Schlüssel |
ZTQQGAQEPTUGBN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(N=C1)C(C2=CC(=C(C=C2)OC(F)(F)F)F)N)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![(2S)-7-chloro-3',4,6-trimethoxy-5'-methylspiro[1-benzofuran-2,4'-cyclohex-2-ene]-1',3-dione](/img/structure/B14061125.png)


![2-{4-[(Tert-butyl)oxycarbonyl]piperazinyl-2-(4-methoxyphenyl)acetic acid](/img/structure/B14061137.png)




